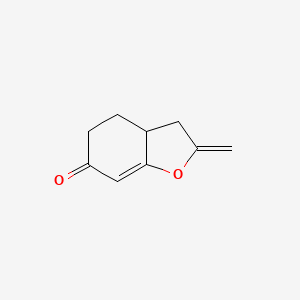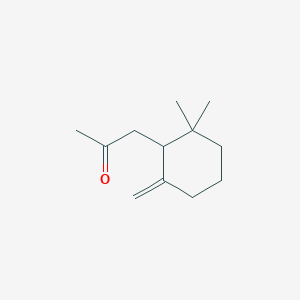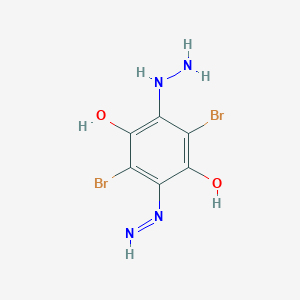
6(2H)-Benzofuranone, 3,3a,4,5-tetrahydro-2-methylene-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6(2H)-Benzofuranone, 3,3a,4,5-tetrahydro-2-methylene- is a chemical compound belonging to the benzofuranone family. Benzofuranones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6(2H)-Benzofuranone, 3,3a,4,5-tetrahydro-2-methylene- typically involves cyclization reactions starting from appropriate precursors. Common synthetic routes may include:
Cyclization of substituted phenols: with appropriate alkenes under acidic or basic conditions.
Intramolecular cyclization: of suitable precursors using catalysts such as Lewis acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimized versions of the laboratory synthesis routes, focusing on yield, purity, and cost-effectiveness. This might include:
Catalytic processes: to enhance reaction efficiency.
Continuous flow reactors: for large-scale production.
化学反应分析
Types of Reactions
6(2H)-Benzofuranone, 3,3a,4,5-tetrahydro-2-methylene- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction to more saturated forms using hydrogenation catalysts.
Substitution: Electrophilic or nucleophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium or platinum catalysts.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of more saturated benzofuranone derivatives.
Substitution: Formation of various substituted benzofuranones.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the synthesis of materials with specific properties.
作用机制
The mechanism of action of 6(2H)-Benzofuranone, 3,3a,4,5-tetrahydro-2-methylene- would involve its interaction with molecular targets such as enzymes or receptors. The specific pathways would depend on its structure and functional groups, which could influence its binding affinity and activity.
相似化合物的比较
Similar Compounds
Benzofuran: A simpler structure with similar core but lacking additional functional groups.
Coumarin: Another benzofuran derivative with known biological activities.
Flavonoids: A class of compounds with a benzofuranone core and diverse biological properties.
Uniqueness
6(2H)-Benzofuranone, 3,3a,4,5-tetrahydro-2-methylene- is unique due to its specific functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to other benzofuran derivatives.
属性
CAS 编号 |
561301-60-8 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC 名称 |
2-methylidene-3,3a,4,5-tetrahydro-1-benzofuran-6-one |
InChI |
InChI=1S/C9H10O2/c1-6-4-7-2-3-8(10)5-9(7)11-6/h5,7H,1-4H2 |
InChI 键 |
AVRZSCIPLARXEM-UHFFFAOYSA-N |
规范 SMILES |
C=C1CC2CCC(=O)C=C2O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine](/img/structure/B14237316.png)
![1H-Indole-2-carboxylic acid, 1-[(2-nitrophenyl)sulfonyl]-, ethyl ester](/img/structure/B14237317.png)
![3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14237328.png)

![4-{[2,5-Dinitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14237335.png)




![(2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B14237354.png)
![Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl-](/img/structure/B14237361.png)

![2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde](/img/structure/B14237369.png)

